molecular formula C7H13ClF3N B13315591 2-Methyl-6-(trifluoromethyl)piperidine hydrochloride

2-Methyl-6-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B13315591
M. Wt: 203.63 g/mol
InChI Key: OAQUDCFCRYUYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(trifluoromethyl)piperidine hydrochloride is a chemical compound characterized by the presence of a piperidine ring substituted with a methyl group at the second position and a trifluoromethyl group at the sixth position The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes:

    Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.

    Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)piperidine: Lacks the methyl group, which can affect its reactivity and applications.

    2,6-Dimethylpiperidine: Contains two methyl groups instead of a trifluoromethyl group, leading to different steric and electronic effects.

Uniqueness

2-Methyl-6-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C7H12F3N.ClH/c1-5-3-2-4-6(11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H

InChI Key

OAQUDCFCRYUYAO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.